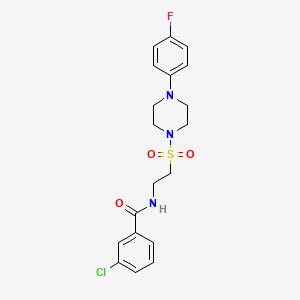
3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a synthetic molecule that incorporates a 3-chloro-4-fluorophenyl motif . It has been studied for its inhibitory activity against Tyrosinase from Agaricus bisporus (AbTYR), a key enzyme implicated in melanin production . The 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, indicating their potential as AbTYR inhibitors .
Synthesis Analysis
The synthesis of such compounds often involves the use of piperazine derivatives . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a 3-chloro-4-fluorophenyl motif into distinct chemotypes . This motif is believed to be effective in interactions with the catalytic site of AbTYR .Aplicaciones Científicas De Investigación
Analytical Derivatization in Liquid Chromatography
A study by Wu et al. (1997) discussed the use of a sulfonate reagent with similarities to the chemical structure of interest for analytical derivatization in liquid chromatography. This reagent, useful in high-performance liquid chromatography with fluorometric detection, shows potential for sensitive detection and analysis of various compounds, including those similar to 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (Wu et al., 1997).
Anti-microbial Activity
Jagtap et al. (2010) synthesized compounds related to the chemical , demonstrating anti-microbial activity. These compounds, which included fluorobenzothiazole comprising sulfonamido thiazole, were evaluated for their potential as potent biodynamic agents (Jagtap et al., 2010).
Role in Metabolism Studies
The metabolism of a novel antidepressant, Lu AA21004, similar in structure to the chemical of interest, was investigated by Hvenegaard et al. (2012). This research provided insights into the oxidative metabolism involving enzymes like CYP2D6 and CYP3A4/5, relevant for compounds with similar structures (Hvenegaard et al., 2012).
Dopamine Receptor Ligands
Leopoldo et al. (2002) explored derivatives of a benzamide compound, notably similar to the compound , as potential dopamine D(3) receptor ligands. This study highlighted the affinity and selectivity of such compounds for dopamine receptors, suggesting potential CNS applications (Leopoldo et al., 2002).
Antimicrobial, Anti-inflammatory, and Pharmacological Screening
Patel et al. (2009) synthesized and screened benzothiazole derivatives, including those structurally related to 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, for various biological activities. This research highlights the broad spectrum of potential pharmacological applications of such compounds (Patel et al., 2009).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) investigated piperidine derivatives, closely related to the compound , for their anti-acetylcholinesterase activity. These findings are significant for understanding the potential therapeutic applications of such compounds in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of this compound is the dopamine D4 receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is particularly implicated in cognitive and emotional processes.
Mode of Action
The compound acts as a high-affinity and selective ligand for the dopamine D4 receptor This means it binds to the receptor with high specificity and affinity, influencing the receptor’s activity The exact nature of this influence (ie
Biochemical Pathways
The interaction of the compound with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and several forms of memory. Changes in the activity of these pathways can have significant downstream effects, potentially influencing behavior and cognition.
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-3-1-2-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h1-7,14H,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSFJUGPMMXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)
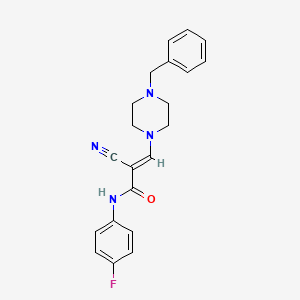
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)
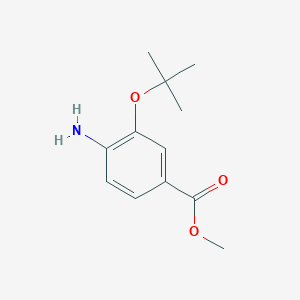
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
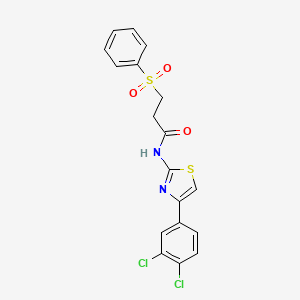
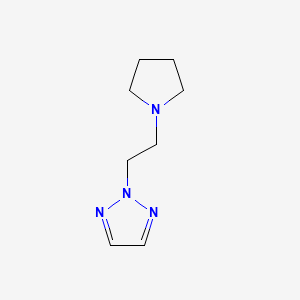
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)